Ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F][1,2,4]triazine-6-carboxylate
Overview
Description
Ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F][1,2,4]triazine-6-carboxylate is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazine is an integral class of heterocyclic compounds in medicinal chemistry. Ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F][1,2,4]triazine-6-carboxylate, being a triazine derivative, holds significance in various biological and medicinal applications. Triazine and its derivatives have been evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and antimalarial activities. This broad spectrum of potential makes triazine a core moiety of interest for researchers developing future drugs (Verma, Sinha, & Bansal, 2019).
Triazine Derivatives in Environmental Science
The chemical properties of triazine derivatives, like this compound, have implications in environmental science as well. For instance, atrazine, a triazine herbicide, is widely used, and its environmental fate is largely determined by soil sorption. Understanding the sorption properties of triazine compounds helps in predicting their environmental impact and in mitigating potential risks associated with groundwater contamination (Ou, Gannon, Arellano, & Polizzotto, 2018).
Eco-friendly Synthesis and Applications
Research also focuses on the eco-friendly synthesis of 1,2,4-triazine derivatives, suggesting an environmental perspective in the production of such compounds. This aligns with the sustainable development goals, ensuring that the production and application of these compounds, including this compound, are environmentally benign (Rani & Kumari, 2020).
Pharmacological Potential and Drug Development
The pharmacological potential of triazine derivatives, which would include this compound, is vast, with studies revealing their potential in treating a variety of pathological conditions like inflammation, infections, and cancer. Triazines have been foundational in developing molecules for treatment and have been the focus of significant research, indicating their pivotal role in future drug development (Dubey, Pathak, Chauhan, & Ali, 2022).
Properties
IUPAC Name |
ethyl 4-oxo-5-propan-2-yl-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-18-12(17)8-5-15-10(9(8)7(2)3)11(16)13-6-14-15/h5-7H,4H2,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTASDCRFXWOYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C(C)C)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434220 | |
Record name | Ethyl 4-oxo-5-(propan-2-yl)-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651744-40-0 | |
Record name | Ethyl 4-oxo-5-(propan-2-yl)-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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